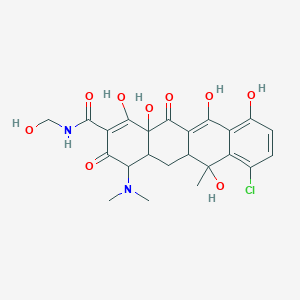![molecular formula C9H8N4O4 B13844583 2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline](/img/structure/B13844583.png)
2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline is a complex organic compound that belongs to the class of dinitroanilines These compounds are characterized by the presence of nitro groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline typically involves multiple steps, starting with the nitration of aniline derivatives. The introduction of deuterium atoms can be achieved through deuterium exchange reactions. The final step involves the formation of the Schiff base by reacting the dinitroaniline with an appropriate aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and deuterium exchange processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The deuterium atoms may influence the compound’s stability and reactivity, potentially altering its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
Uniqueness
2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline is unique due to the presence of deuterium atoms, which can affect its chemical and physical properties. This isotopic substitution can lead to differences in reaction kinetics, stability, and interactions with biological systems compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C9H8N4O4 |
|---|---|
Molecular Weight |
239.20 g/mol |
IUPAC Name |
2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline |
InChI |
InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/b10-5-/i3D,4D,6D |
InChI Key |
JJPZHGIYUVFTGG-ZREMWQALSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C\C=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
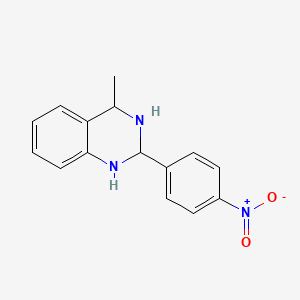
![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)
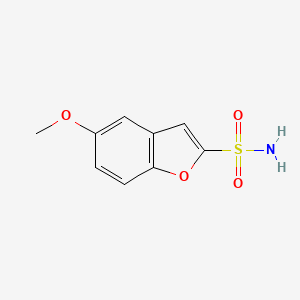
![2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)
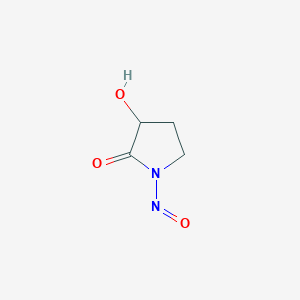
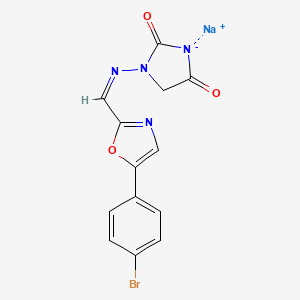

![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)

